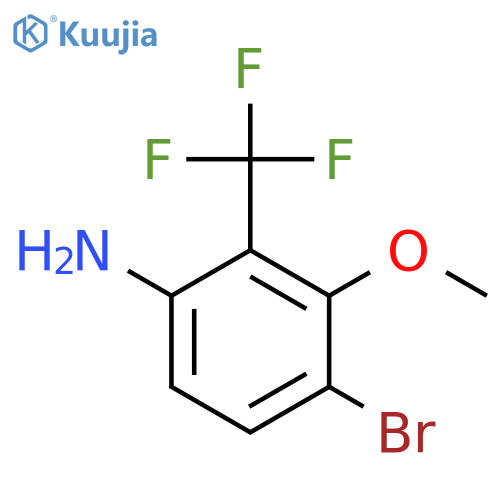

Cas no 1807164-42-6 (4-Bromo-3-methoxy-2-(trifluoromethyl)aniline)

1807164-42-6 structure

商品名:4-Bromo-3-methoxy-2-(trifluoromethyl)aniline

CAS番号:1807164-42-6

MF:C8H7BrF3NO

メガワット:270.046491861343

CID:4977431

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-methoxy-2-(trifluoromethyl)aniline

-

- インチ: 1S/C8H7BrF3NO/c1-14-7-4(9)2-3-5(13)6(7)8(10,11)12/h2-3H,13H2,1H3

- InChIKey: GTXYNEFANPEDER-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(C(F)(F)F)=C1OC)N

計算された属性

- せいみつぶんしりょう: 268.966

- どういたいしつりょう: 268.966

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 35.2

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016321-1g |

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline |

1807164-42-6 | 97% | 1g |

1,519.80 USD | 2021-06-25 |

4-Bromo-3-methoxy-2-(trifluoromethyl)aniline 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1807164-42-6 (4-Bromo-3-methoxy-2-(trifluoromethyl)aniline) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量